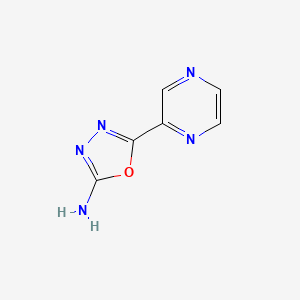

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDRJXVMVLJNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649263 | |

| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717848-18-5 | |

| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for 1,3,4-Oxadiazol-2-amines

The formation of the 1,3,4-oxadiazole (B1194373) ring is a cornerstone of many synthetic efforts in medicinal chemistry. Several established methods are employed to construct this heterocyclic system, with cyclization and condensation reactions being among the most prominent.

Cyclization Reactions

Cyclization reactions are a primary method for forming the 1,3,4-oxadiazole ring. These reactions typically involve the intramolecular cyclization of a linear precursor, often facilitated by a dehydrating or oxidizing agent.

One common approach is the cyclodehydration of acylsemicarbazides or acylthiosemicarbazides. beilstein-journals.org The use of dehydrating agents like phosphorus oxychloride promotes the ring closure to form the 2-amino-1,3,4-oxadiazole. beilstein-journals.org Tosyl chloride has also been effectively used to mediate the cyclization of acylthiosemicarbazides, often providing high yields. organic-chemistry.org

Oxidative cyclization of semicarbazones is another effective strategy. beilstein-journals.org Reagents such as bromine in acetic acid can be used to induce the formation of the oxadiazole ring from the corresponding semicarbazone. beilstein-journals.org Furthermore, iodine-mediated oxidative cyclization of acyl hydrazones, generated from the condensation of aldehydes and hydrazides, provides a transition-metal-free route to 2,5-disubstituted 1,3,4-oxadiazoles. orientjchem.org

A notable method involves the reaction of acylthiosemicarbazides with 1,3-dibromo-5,5-dimethylhydantoin, which acts as an efficient oxidizing agent to yield 5-aryl-2-amino-1,3,4-oxadiazoles in excellent yields. beilstein-journals.org The advantage of this method lies in the use of inexpensive and safe reagents, making it suitable for larger-scale synthesis. beilstein-journals.org

| Starting Material | Reagent | Product | Key Features |

| Acylsemicarbazides/Acylthiosemicarbazides | Phosphorus oxychloride, Tosyl chloride | 5-substituted-2-amino-1,3,4-oxadiazoles | Dehydrative cyclization |

| Semicarbazones | Bromine in acetic acid | 5-substituted-2-amino-1,3,4-oxadiazoles | Oxidative cyclization |

| Acyl hydrazones | Iodine | 2,5-disubstituted-1,3,4-oxadiazoles | Transition-metal-free oxidative cyclization |

| Acylthiosemicarbazides | 1,3-dibromo-5,5-dimethylhydantoin | 5-aryl-2-amino-1,3,4-oxadiazoles | Use of inexpensive and safe oxidizing agent |

Condensation Reactions

Condensation reactions provide a direct route to the 1,3,4-oxadiazole ring by combining two or more components. A prevalent method involves the reaction of acid hydrazides with various reagents. For instance, the reaction of acid hydrazides with cyanogen (B1215507) bromide is a well-established method for preparing 2-amino-5-substituted-1,3,4-oxadiazoles. google.com

Another versatile approach is the iodine-mediated oxidative condensation of aldehydes with semicarbazide. nih.govsigmaaldrich.com This transition-metal-free method allows for the synthesis of a variety of 2-amino-substituted 1,3,4-oxadiazoles from aromatic, aliphatic, and cinnamic aldehydes in an efficient manner. nih.govsigmaaldrich.com

Specific Synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

The synthesis of the target compound, this compound, leverages the derivatization of pyrazine-based precursors.

Precursor Synthesis and Functionalization

The primary starting material for the synthesis of this compound is typically pyrazinoic acid or its derivatives.

A common synthetic route begins with the conversion of pyrazinoic acid to its corresponding acid hydrazide, pyrazinohydrazide. This is often achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate. nih.gov The resulting pyrazinohydrazide is a key intermediate that can undergo cyclization to form the desired oxadiazole ring.

One documented method involves the reaction of the acid hydrazide with cyanogen bromide to yield 2-amino-5-substituted-1,3,4-oxadiazoles. google.com Applying this to pyrazinohydrazide would directly lead to the formation of this compound.

Alternatively, pyrazinoic acid can be converted to its acyl chloride using reagents like thionyl chloride. nih.gov This activated intermediate can then react with other nucleophiles to build the necessary precursor for cyclization.

Ring Closure Strategies for 1,3,4-Oxadiazole Formation

Use of Phosphoryl Chloride (POCl3)

Phosphoryl chloride (POCl3) is a widely used and effective cyclodehydrating agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines or aroylhydrazides and carboxylic acids. nih.govnih.govjchemrev.com The reaction mechanism involves the activation of a carbonyl oxygen by POCl3, facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide, followed by cyclization and dehydration.

In the context of synthesizing pyrazine-containing 1,3,4-oxadiazoles, a common pathway begins with pyrazinoic acid. thieme-connect.com The acid is first converted to its corresponding hydrazide, pyrazinoic acid hydrazide. This intermediate is then reacted with another carboxylic acid in the presence of POCl3. For instance, the reaction of pyrazinoic acid hydrazide with chloroacetic acid using POCl3 as the dehydrating agent yields 2-(chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, a key intermediate for further derivatization. thieme-connect.com Similarly, reacting an aroyl hydrazide with a carboxylic acid in refluxing POCl3 is a standard method to obtain 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comresearchgate.net

Table 1: Examples of POCl3-mediated 1,3,4-Oxadiazole Synthesis

| Starting Materials | Product | Reference |

|---|---|---|

| Pyrazinoic acid hydrazide, Chloroacetic acid | 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole | thieme-connect.com |

| Substituted aromatic hydrazides, Aromatic acids | 2,5-Disubstituted-1,3,4-oxadiazoles | jchemrev.com |

| Hydrazide derivatives, β-Benzoyl propionic acid | 1-(Aryl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)propan-1-one | nih.gov |

Synthesis of Derivatives and Analogues

The 2-amino group on the 1,3,4-oxadiazole ring serves as a versatile handle for the synthesis of a wide array of derivatives. These modifications are undertaken to explore the structure-activity relationships of the core molecule.

N-Acylated Derivatives

The primary amine of this compound is readily acylated to form N-acylated derivatives. This reaction is typically performed by treating the parent amine with acylating agents such as acid chlorides or anhydrides. For example, a study on the analogous compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine demonstrated its reaction with various symmetrical anhydrides under reflux conditions to yield a series of N-acylated amide derivatives. orientjchem.org Another report describes the synthesis of this compound derivatives through reactions with aliphatic anhydrides. researchgate.net These reactions provide a straightforward method to introduce a variety of alkyl and aryl groups, thereby modifying the lipophilicity and electronic properties of the parent molecule.

S-Alkylated Derivatives

The synthesis of S-alkylated derivatives requires a preliminary conversion of the 2-amino group to a thiol group. This is typically achieved by reacting the corresponding acid hydrazide (e.g., pyrazinoic acid hydrazide) with carbon disulfide in a basic medium, which upon cyclization, forms the 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol. nih.gov This molecule exists in a thiol-thione tautomeric equilibrium. The resulting thiol/thione is then subjected to S-alkylation.

A representative procedure involves the reaction of the 5-substituted-1,3,4-oxadiazole-2-thiol with an alkyl halide (e.g., a chloroacetamide derivative) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. mdpi.com This regioselective S-alkylation yields the desired thioether derivative. For instance, 2-chloro-N-(pyrazin-2-yl)acetamide has been used to alkylate 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione, demonstrating a viable route to link the pyrazine (B50134) moiety to an oxadiazole ring via a thioether linkage. mdpi.comresearchgate.net

Hybrid Molecules with Other Heterocyclic Systems

To explore novel chemical spaces, the 5-(pyrazin-2-yl)-1,3,4-oxadiazole scaffold is often incorporated into larger, hybrid molecules containing other heterocyclic systems. This approach aims to combine the structural features of different pharmacophores.

One such strategy involves using an intermediate like 2-(chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole. This intermediate can be reacted with a nucleophile, such as 4-aminophenol, to form an ether linkage. The resulting amine can then be used as a building block to construct other heterocyclic rings. For example, condensation with various aromatic aldehydes yields Schiff bases, which can undergo dehydrative annulation with chloroacetyl chloride to form hybrid molecules containing pyrazine, 1,3,4-oxadiazole, and azetidin-2-one (B1220530) rings within a single framework. thieme-connect.com Another example involves linking the oxadiazole ring to piperazine (B1678402) derivatives, which are then further elaborated to incorporate phenoxypropanol functionalities. nih.gov

Introduction of Various Substituents

The introduction of various substituents can be achieved at different stages of the synthesis. Substituents can be incorporated on the pyrazine ring of the starting material or added to the functional groups of the synthesized oxadiazole derivatives.

For instance, starting with 5-methylpyrazine-2-carboxylic acid instead of pyrazinoic acid leads to the formation of 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, introducing a methyl group onto the pyrazine ring. nih.gov Furthermore, the derivatives created in the previously mentioned sections offer multiple sites for further substitution. For example, the aryl rings introduced via N-acylation or in the formation of hybrid molecules can bear a wide range of substituents (e.g., -OCH3, -Cl, -F, -CH3), allowing for fine-tuning of the molecule's properties. thieme-connect.comnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazinoic acid |

| Pyrazinoic acid hydrazide |

| 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole |

| 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine |

| 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |

| 2-Chloro-N-(pyrazin-2-yl)acetamide |

| 5-(Diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione |

| 4-Aminophenol |

| 3-Chloro-4-aryl-1-[4-(5-pyrazin-2-yl- thieme-connect.comresearchgate.netjchemrev.comoxadiazole-2-ylmethoxy)-phenyl]-azetidin-2-one |

| 5-Methylpyrazine-2-carboxylic acid |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.

In ¹H-NMR spectroscopy performed in DMSO-d₆, the compound exhibits distinct signals corresponding to its different types of protons. A broad singlet at 7.59 ppm, which is D₂O exchangeable, is attributed to the two protons of the primary amine (-NH₂) group. rjptonline.org The protons on the pyrazine (B50134) ring appear in the aromatic region, with a doublet of doublets at 8.74 ppm and a singlet at 9.18 ppm. rjptonline.org

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment | Notes |

| 7.59 | Singlet | -NH₂ | D₂O exchangeable |

| 8.74 | Doublet of Doublets | Aromatic-H (Pyrazine ring) | |

| 9.18 | Singlet | Aromatic-H (Pyrazine ring) | |

| Data acquired on a 400 MHz instrument in DMSO-d₆. rjptonline.org |

The ¹³C-NMR spectrum, also recorded in DMSO-d₆, reveals six distinct signals, corresponding to the six carbon atoms in the molecule. The signals for the carbon atoms of the pyrazine and oxadiazole rings are observed at δ 139.71, 142.28, 144.65, 145.36, 155.58, and 164.8 ppm. rjptonline.org

| Chemical Shift (δ ppm) | Carbon Assignment |

| 139.71 | Aromatic/Heterocyclic Carbon |

| 142.28 | Aromatic/Heterocyclic Carbon |

| 144.65 | Aromatic/Heterocyclic Carbon |

| 145.36 | Aromatic/Heterocyclic Carbon |

| 155.58 | Aromatic/Heterocyclic Carbon |

| 164.80 | Aromatic/Heterocyclic Carbon |

| Data acquired on a 400 MHz instrument in DMSO-d₆. rjptonline.org |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, characteristic absorption bands are observed. The stretching vibrations for the N-H bonds of the amine group appear in the range of 3044.6 to 3086.88 cm⁻¹. rjptonline.org A strong band at 1649.84 cm⁻¹ corresponds to the C=N stretching of the heterocyclic rings, and a band at 1113.5 cm⁻¹ is assigned to the C-O-C stretching of the oxadiazole ring. rjptonline.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3086.88 | -NH₂ Stretching |

| 3044.60 | -NH₂ Stretching |

| 1649.84 | C=N Stretching |

| 1113.50 | C-O-C Stretching (oxadiazole) |

| Spectrum recorded using KBr pellet method. rjptonline.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Using Liquid Chromatography-Mass Spectrometry (LCMS), the compound shows a molecular ion peak at m/z 164.2 [M+1]⁺. rjptonline.org This corresponds to the protonated molecule and confirms the molecular weight of 163.1 g/mol . rjptonline.org

Elemental Analysis

Elemental analysis determines the percentage composition of elements in a compound. The molecular formula for this compound is C₆H₅N₅O. rjptonline.org Based on this formula, the calculated elemental composition can be determined.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 44.17 |

| Hydrogen (H) | 3.09 |

| Nitrogen (N) | 42.93 |

| Oxygen (O) | 9.81 |

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing valuable data on orbital energies and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule to its electron density. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. For analogous compounds, DFT has been successfully used to determine various electronic and reactivity parameters. frontiersin.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For derivatives of 1,3,4-oxadiazole (B1194373), the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. In the case of this compound, the pyrazine (B50134) ring and the oxadiazole moiety are expected to significantly influence the energies and distributions of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Structurally Similar Compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| ΔE (HOMO-LUMO Gap) | 5.0 |

Note: The data presented in this table is representative of closely related 1,3,4-oxadiazole derivatives and is intended for illustrative purposes.

Electron Affinity (A) and Ionization Energy (I) are fundamental electronic properties that can be derived from the energies of the frontier orbitals. Ionization energy is the energy required to remove an electron from the HOMO, while electron affinity is the energy released when an electron is added to the LUMO. These parameters are essential for understanding the molecule's behavior in electron transfer reactions.

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Based on the representative data, the calculated values for this compound would be approximately:

Table 2: Calculated Electron Affinity and Ionization Energy for a Structurally Similar Compound

| Parameter | Value (eV) |

| Ionization Energy (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

Note: The data presented in this table is representative of closely related 1,3,4-oxadiazole derivatives and is intended for illustrative purposes.

The concepts of chemical hardness (η) and softness (S) help to quantify the resistance of a molecule to changes in its electron distribution. The electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile. These global reactivity descriptors are calculated using the ionization energy and electron affinity.

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = (I + A)² / (8η)

Table 3: Calculated Global Reactivity Descriptors for a Structurally Similar Compound

| Parameter | Value (eV) |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.2 |

| Electrophilicity Index (ω) | 3.2 |

Note: The data presented in this table is representative of closely related 1,3,4-oxadiazole derivatives and is intended for illustrative purposes.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the supramolecular assembly and biological activity of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions. For molecules containing heterocyclic rings like pyrazine and oxadiazole, π-π stacking and hydrogen bonding are significant. mdpi.com In the solid state, this compound is expected to exhibit intermolecular hydrogen bonding involving the amine group and the nitrogen atoms of the pyrazine and oxadiazole rings, which would contribute to the stability of its crystal lattice.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a key parameter for predicting the thermal stability of a molecule and its susceptibility to degradation. In this compound, the bonds within the aromatic pyrazine and oxadiazole rings are expected to have high BDEs, indicating their stability. The C-N bond connecting the amine group to the oxadiazole ring and the C-C bond linking the two heterocyclic rings are also of interest for understanding the molecule's fragmentation patterns. Theoretical calculations of BDEs help to identify the weakest bonds in the molecule, which are the most likely to break under thermal stress. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Docking Investigations

Molecular docking is a pivotal computational technique employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. Studies on this compound and its derivatives have utilized molecular docking to elucidate their potential as antimicrobial and antitubercular agents. rjptonline.orgresearchgate.netnih.gov These computational analyses have confirmed favorable interactions with various biological targets, underscoring the therapeutic potential of this chemical scaffold. rjptonline.orgresearchgate.net

Ligand-Protein Binding Interactions

The therapeutic effect of a drug molecule is contingent on its interaction with a biological target, typically a protein. The pyrazine and 1,3,4-oxadiazole moieties are rich in heteroatoms, making them adept at forming various polar and non-polar interactions with protein active sites. acs.orgresearchgate.net

Identification of Active Sites and Binding Modes

Molecular docking simulations for derivatives of this compound have been performed against several microbial protein targets. For instance, derivatives have been docked against the lumazine synthase of M. tuberculosis (PDB entry code: 2C92), a key enzyme in the riboflavin biosynthesis pathway, to evaluate their antitubercular potential. nih.gov Docking studies on related pyrazine-1,3,4-oxadiazole compounds have identified the DprE1 enzyme, crucial for mycobacterial cell wall synthesis, as a potential target, with some derivatives showing strong binding affinity. nih.gov While specific active site residues for the parent compound are not extensively detailed in public literature, research on analogous structures provides insight into likely binding interactions. For example, similar 1,3,4-oxadiazole derivatives have been docked against the colchicine binding site of tubulin (PDB ID: 1AS0) in anticancer studies. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. A systematic analysis of pyrazine-based compounds in the Protein Data Bank reveals that the most common interaction is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. acs.orgresearchgate.netnih.gov The 1,3,4-oxadiazole ring and the exocyclic amine group also contribute significantly to hydrogen bonding. tandfonline.com In silico studies of related compounds demonstrate specific hydrogen bond formations that are key to their biological activity.

Pyrazine Moiety : The nitrogen atoms in the pyrazine ring are frequent hydrogen bond acceptors. acs.orgresearchgate.netnih.gov

Oxadiazole Amine Moiety : The amine group can act as a hydrogen bond donor.

Analog Studies : In a study of a similar oxadiazole derivative targeting tubulin, a hydrogen bond was observed with the Ala317 residue. nih.gov Pyrazine-thiadiazole hybrids, structurally related to the title compound, have been shown to form multiple hydrogen bonds with residues such as Val115, Glu30, Asp21, and Ser59 in their target protein. nih.gov

| Compound Class | Protein Target (PDB ID) | Interacting Residues | Reference |

|---|---|---|---|

| 5-Aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin (1AS0) | Ala317 | nih.gov |

| Pyrazine-thiadiazole hybrids | Dihydrofolate Reductase | Val115, Glu30, Asp21, Ser59 | nih.gov |

| Pyrazine-based compounds (General) | Various | General (Pyrazine N as H-bond acceptor) | acs.orgresearchgate.netnih.gov |

Pi-Stacking and Other Non-Polar Interactions

The aromatic nature of both the pyrazine and 1,3,4-oxadiazole rings allows for the formation of non-polar interactions, such as π-π stacking, which contribute significantly to the binding affinity. acs.orgresearchgate.net The pyrazine moiety is recognized not just as a simple aromatic isostere but as a component that readily engages in interactions with proteins. acs.orgnih.gov

Studies on 1,3,4-oxadiazole systems have confirmed their involvement in π-π stacking interactions, often with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in a protein's binding site. nih.gov These interactions can occur between the oxadiazole ring and a pyridine (B92270) ring (a close analogue of pyrazine) or between two oxadiazole rings. nih.govresearchgate.net The pyrazine ring itself is also known to participate in T-shaped and parallel-displaced π-π stacking formats. researchgate.net

| Interacting Moiety | Type of Interaction | Context/Interacting Partner | Reference |

|---|---|---|---|

| Pyrazine | π-π stacking | Deoxyribose rings (in DNA), Aromatic amino acids | mdpi.com |

| 1,3,4-Oxadiazole | π-π stacking | Pyridine rings, other Oxadiazole rings | nih.govresearchgate.net |

| Pyrazine-thiadiazole hybrid | π-π stacking / π-H stacking | Phe31, Ile60 | nih.gov |

Structure-Based Drug Design (SBDD) Applications

The insights gained from molecular docking studies are foundational to structure-based drug design (SBDD). By understanding how this compound and its analogues bind to their targets, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The 1,3,4-oxadiazole ring is considered a privileged scaffold and is present in several marketed drugs, highlighting its utility in drug design. biointerfaceresearch.com SBDD approaches using this scaffold have led to the development of potent inhibitors for various enzymes. For example, this strategy has been applied to develop novel monoamine oxidase B (MAO-B) inhibitors based on a dihydro-1,3,4-oxadiazole core. nih.gov Similarly, research has focused on designing 1,3,4-oxadiazole derivatives as inhibitors of targets like VEGFR2 for cancer therapy and α-glucosidase for diabetes, demonstrating the broad applicability of this scaffold in SBDD. nih.govnih.gov

Molecular Dynamics Simulations (Potential Future Research Direction)

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. This computational method simulates the movements and interactions of atoms and molecules, providing deeper insights into the binding stability and conformational changes of both the ligand and the protein.

For derivatives of the 1,3,4-oxadiazole scaffold, MD simulations have been successfully used as a follow-up to docking studies. nih.govnih.govnih.gov For instance, an MD simulation of a potent anticancer oxadiazole derivative confirmed a stable interaction within the tubulin binding site, showing only moderate conformational changes of the ligand. nih.gov Similarly, MD simulations of pyrazine-oxadiazole compounds targeting the DprE1 enzyme in M. tuberculosis revealed superior structural stability and consistent binding interactions for the most potent compounds. nih.gov Applying MD simulations to this compound and its derivatives would be a logical next step to validate docking predictions, refine binding poses, and more accurately estimate binding free energies, thereby guiding further optimization efforts.

Pharmacological and Biological Activity Profiling

Antimicrobial Activity

The antimicrobial potential of heterocyclic compounds, including those containing the 1,3,4-oxadiazole (B1194373) ring, is a significant area of interest in medicinal chemistry. These compounds are investigated for their ability to inhibit the growth of or kill pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial activity of 1,3,4-oxadiazole derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. However, specific data quantifying the efficacy of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is not detailed in the reviewed literature.

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

While studies on various 1,3,4-oxadiazole derivatives have reported activity against Staphylococcus aureus and Bacillus subtilis, there is a lack of specific Minimum Inhibitory Concentration (MIC) values or zone of inhibition data for this compound in the accessible scientific literature. Research tends to focus on modifications of this core structure to enhance potency.

Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi)

Similarly, the investigation of 1,3,4-oxadiazole compounds against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi is an active field of research. A study on new 2-amino-1,3,4-oxadiazole derivatives did show activity against Salmonella typhi, but the specific compound was not among those detailed. nih.gov Data directly pertaining to the antibacterial action of this compound against these pathogens could not be located.

Antifungal Efficacy (e.g., Candida albicans, Aspergillus fumigatus)

The antifungal properties of the 1,3,4-oxadiazole scaffold are well-documented, with various derivatives showing promise against fungal pathogens. Studies have reported the in vitro antifungal activity of novel 1,3,4-oxadiazole compounds against Candida albicans, with some demonstrating significant efficacy. nih.govresearchgate.netnih.gov However, specific MIC values for this compound against either Candida albicans or Aspergillus fumigatus are not available in the reviewed literature.

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

The pyrazinamide-like structure of this compound suggests its potential as an antitubercular agent. Research has been conducted on pyrimidine-1,3,4-oxadiazole hybrids, which have shown antimycobacterial activity against Mycobacterium tuberculosis H37Rv. tandfonline.com Another review discusses the antitubercular activity of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, a pyridine (B92270) analogue of the subject compound, against the H37Rv strain. researchgate.net

Against Drug-Susceptible Strains

While the broader class of pyrazine- and pyridine-containing 1,3,4-oxadiazoles has been investigated for activity against drug-susceptible strains of Mycobacterium tuberculosis like H37Rv, specific MIC data for this compound is not explicitly provided in the available research. The focus remains on the synthesis and evaluation of various derivatives to identify more potent antitubercular candidates.

Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. nih.govthieme-connect.comnih.gov Research into heterocyclic compounds has identified the pyrazine-1,3,4-oxadiazole scaffold as a promising area for the discovery of new antitubercular drugs. nih.govthieme-connect.com

Derivatives of this core structure have demonstrated notable efficacy against resistant mycobacterial strains. For instance, a series of N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines, which are structurally analogous to the pyrazinyl compound, were found to inhibit MDR strains of M. tuberculosis at the same concentrations as the susceptible H37Rv strain. tandfonline.com Similarly, studies on N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines showed that these compounds could inhibit selected MDR and XDR-TB strains with Minimum Inhibitory Concentrations (MICs) ranging from 4–8 µM. nih.gov These findings suggest that the 1,3,4-oxadiazol-2-amine (B1211921) core, when combined with a nitrogen-containing heterocycle like pyrazine (B50134), may act via mechanisms that are not compromised by existing resistance pathways. tandfonline.com The development of these compounds is driven by the urgent need for new chemical entities that can overcome the hurdles of lengthy treatment regimens and the frightening emergence of MDR and XDR tuberculosis. thieme-connect.com

Table 1: Activity of 1,3,4-Oxadiazole Derivatives Against Resistant M. tuberculosis Strains

| Compound Class | Resistant Strains Tested | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines | Multidrug-Resistant (MDR) | Effective at same concentrations as susceptible strains (from 2 µM) | tandfonline.com |

Against Nontuberculous Mycobacterial Strains (e.g., M. avium, M. kansasii)

The therapeutic utility of the this compound scaffold extends to nontuberculous mycobacteria (NTM), which can cause a range of diseases in humans, particularly pulmonary infections. nih.govsemanticscholar.org The treatment for NTM disease is often challenging due to the intrinsic resistance of many species to standard antitubercular drugs. researchgate.net

Several studies have evaluated derivatives of 1,3,4-oxadiazol-2-amine against clinically relevant NTM species. N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives were assessed for their in vitro activity against M. avium and M. kansasii. researchgate.net One investigation found that N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines were capable of inhibiting Mycobacterium avium, which is known for its intrinsic resistance to isoniazid (B1672263), with MIC values between 8–16 µM. nih.gov Furthermore, a broad screening of pyrimidine-1,3,4-oxadiazole hybrids demonstrated activity against both M. avium and M. kansasii. tandfonline.com The ability of these compounds to inhibit NTM strains, including those with natural drug resistance, highlights their potential as broad-spectrum antimycobacterial agents. nih.gov M. kansasii is known to cause a chronic, upper-lobe cavitary lung disease that can resemble tuberculosis. nih.gov

Table 2: Activity of 1,3,4-Oxadiazole Derivatives Against Nontuberculous Mycobacteria

| Compound Class | NTM Strains Tested | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrimidine-1,3,4-oxadiazole hybrids | M. avium, M. kansasii | MIC from 64 µM for NTM | tandfonline.com |

| N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amines | M. avium, M. kansasii | Evaluated for anti-TB activity | researchgate.net |

Anticancer / Antitumor Activity

The 1,3,4-oxadiazole ring is a significant scaffold in medicinal chemistry, with numerous derivatives reported to possess potent anticancer activity. ajol.infoijfmr.com The incorporation of a pyrazine moiety into this scaffold has been explored as a strategy to develop novel antitumor agents. nih.gov

Evaluation Against Various Human Cancer Cell Lines (e.g., HEPG2, SW1116, HELA, BGC823, MCF-7, HCT-116, A549, PC3, DU-145, NCIH-460)

Derivatives of 5-(pyrazin-2-yl)-1,3,4-oxadiazole have been synthesized and evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. A study in 2012 synthesized a series of 1,3,4-oxadiazole derivatives containing the pyrazine group and tested them against four cancer cell lines: liver (HEPG2), colorectal (SW1116), cervical (HELA), and stomach cancer (BGC823). nih.gov One particularly active derivative showed strong anti-proliferative activity against SW1116 cells, with potency comparable to the reference drug 5-fluorouracil. nih.gov

Other related 1,3,4-oxadiazole structures have also shown significant activity. For instance, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated notable anticancer activity against NCI-H460 (non-small cell lung cancer) cell lines. nih.gov The anticancer potential of 1,3,4-oxadiazoles has been linked to various mechanisms, including the inhibition of growth factors, enzymes, and kinases essential for tumor cell proliferation. researchgate.net

Table 3: Anticancer Screening of Representative 1,3,4-Oxadiazole Derivatives

| Compound Type | Cancer Cell Lines Tested | Notable Activity | Reference |

|---|---|---|---|

| Pyrazine-containing 1,3,4-oxadiazoles | HEPG2 (liver), SW1116 (colorectal), HELA (cervical), BGC823 (stomach) | Strong activity against SW1116, comparable to 5-fluorouracil | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | NCI-H460 (non-small cell lung) | Significant activity (PGI = 55.61) | nih.gov |

| Thio-substituted 1,3,4-oxadiazoles | HEPG2 (liver), SW1116 (colorectal), HELA (cervical), BGC823 (stomach) | Potent activity with IC50 values from 7.21 µM to 25.87 µM | ajol.info |

Mechanisms of Action in Anticancer Activity

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their ability to interfere with key cellular processes required for tumor growth and survival. researchgate.net Two important mechanisms that have been identified are the inhibition of telomerase and histone deacetylases (HDACs). researchgate.netnih.gov

Telomerase is an enzyme that is reactivated in the vast majority of human cancers, enabling cancer cells to achieve replicative immortality. nih.gov This makes telomerase a prime target for anticancer drug development. nih.govtmrjournals.com The 1,3,4-oxadiazole scaffold has been identified as a valuable structural core for telomerase inhibitors. researchgate.net

Specifically, a pyrazine-containing 1,3,4-oxadiazole derivative was studied for its activity as a telomerase inhibitor and was found to have a stronger effect than the reference compound staurosporine. nih.gov Further research has shown that pyridine-clubbed 1,3,4-oxadiazole derivatives can exhibit maximum potency against cancer cell lines like BGC823 with IC50 values significantly lower than reference drugs. tmrjournals.com The mechanism of inhibition can involve reducing the expression of dyskerin, a key protein component of the telomerase complex. nih.govtmrjournals.com

Epigenetic modifications play a crucial role in cancer, and the enzymes responsible for these changes are attractive therapeutic targets. ceon.rs Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. nih.gov The aberrant activity of HDACs is a common feature in many cancers, and HDAC inhibitors (HDACi) have emerged as a promising class of anticancer agents. ceon.rsnih.gov

The 1,3,4-oxadiazole ring has been effectively utilized as a scaffold in the design of potent HDAC inhibitors. researchgate.netnih.gov For example, hydroxamic acids incorporating a 2,5-disubstituted 1,3,4-oxadiazole moiety have been shown to be selective inhibitors of HDAC1, exhibiting antiproliferative activity against human colon cancer (HCT-116) cells. nih.gov The ability of these compounds to modulate the acetylation state of histones can trigger apoptosis, cell differentiation, and cell growth arrest, highlighting another important mechanism for the anticancer activity of this chemical class. nih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a crucial role in cell survival, proliferation, and migration. researchgate.net Consequently, FAK has emerged as a promising target for the development of novel anticancer agents. researchgate.net The 1,3,4-oxadiazole scaffold has been identified as a key structural feature in the design of FAK inhibitors. Research into various five-membered heterocyclic compounds has revealed that oxadiazoles, along with triazoles and thiadiazoles, can exhibit potent FAK inhibitory and antiproliferative activities. cu.edu.eg

While direct studies on this compound are limited, research on structurally related 1,3,4-oxadiazole derivatives has shown promising results. For instance, a series of 1,3,4-oxadiazole-2(3H)-thione derivatives incorporating a piperazine (B1678402) skeleton have been investigated as potential FAK inhibitors. researchgate.net Furthermore, other studies have successfully designed and synthesized 1,3,4-oxadiazole derivatives that demonstrate FAK inhibitory activity in the low micromolar range. cu.edu.eg These findings underscore the potential of the 1,3,4-oxadiazole core as a pharmacophore for FAK inhibition. The main pharmacophoric model for FAK inhibitors often includes diphenyl five- or six-membered nitrogenous heterocyclic rings, highlighting the importance of the aromatic and heterocyclic components for activity. cu.edu.eg

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. The 1,3,4-oxadiazole ring is a constituent of various compounds that have been shown to trigger this cellular process. For example, a series of 1,3,4-oxadiazole-tethered capsaicin (B1668287) derivatives have been synthesized and evaluated for their antiproliferative activity. One of the most potent compounds in this series was found to induce cell cycle arrest at the S phase and promote apoptosis. nih.gov

In a different study, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and their effects on cancerous and non-cancerous cell lines were investigated. The most potent derivative was found to induce cellular changes characteristic of apoptosis, including nuclear fragmentation and cytoplasm shrinkage in HepG2 cells. mdpi.com This induction of apoptosis was further confirmed by an increase in the percentage of apoptotic cells as determined by flow cytometry. mdpi.com The underlying mechanism was suggested to involve the intrinsic pathway of apoptosis, mediated by the tumor suppressor p53. mdpi.com Furthermore, research on pyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, which contain a pyrazine-like ring system, has also led to the discovery of compounds that can induce apoptosis in lung cancer cells. researchgate.net

Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting anti-inflammatory properties. mdpi.com Various derivatives of 1,3,4-oxadiazole have been synthesized and screened for their anti-inflammatory effects, often showing significant activity. nih.gov For instance, a study on 2,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated that some of these compounds exhibit potent anti-inflammatory effects. nih.gov The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. nih.govmdpi.com

In one study, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were found to exert anti-inflammatory effects, which are thought to be mediated by the inhibition of inflammatory mediator release and inflammatory cell infiltration. mdpi.com Another research effort focused on new 1,3,4-oxadiazole derivatives of pyridothiazine-1,1-dioxide, which were investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory process. rsc.org Furthermore, aniline (B41778) derivatives containing 1,3,4-oxadiazole moieties have also demonstrated good anti-inflammatory activity. mdpi.com These collective findings suggest that the 1,3,4-oxadiazole scaffold, such as that in this compound, is a promising platform for the development of new anti-inflammatory agents.

Antioxidant Activity

Compounds possessing antioxidant properties are of significant interest due to their potential to mitigate oxidative stress, which is implicated in a wide range of diseases. The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to have antioxidant activity. For example, a study focused on 1,3,4-oxadiazole derivatives containing phenolic acid moieties. researchgate.net These compounds were examined for their ability to scavenge stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a common in vitro method for assessing antioxidant capacity. researchgate.netresearchgate.net

The research revealed that the most potent phenolic 1,3,4-oxadiazoles displayed superior DPPH scavenging activity compared to their precursors. researchgate.netresearchgate.net This enhanced activity was attributed to the participation of both the aromatic rings and the 1,3,4-oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. researchgate.net Further evaluations of the most active compounds using various assays confirmed their antioxidant potential, including pronounced ABTS radical scavenging capacity and strong ferric ion reducing capacity. researchgate.net Additionally, 2-amino-1,3,4-oxadiazole derivatives have also been tested for their antioxidant activity against DPPH. mdpi.com These studies indicate that the 1,3,4-oxadiazole ring system can contribute to the antioxidant properties of a molecule.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov The 1,3,4-oxadiazole scaffold has been extensively explored for the development of cholinesterase inhibitors. A variety of 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and shown to exhibit a range of inhibitory activities against both AChE and BChE. nih.gov

One study on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains demonstrated moderate dual inhibition of both AChE and BChE, with IC50 values for AChE ranging from 12.8 to 99.2 µM. researchgate.netresearchgate.net Interestingly, all the tested heterocycles in this series were more potent inhibitors of AChE. researchgate.netresearchgate.net In another study, a series of pyrido[2,3-b]pyrazine (B189457) derivatives were synthesized, and their inhibitory activities against both cholinesterases were evaluated. One of the derivatives, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine, emerged as a potent dual inhibitor with an IC50 value of 0.466 µM for AChE and 1.89 µM for BChE. nih.gov This highlights that the inclusion of a pyrazine-like ring can lead to potent cholinesterase inhibition. Other derivatives in the same series showed selective inhibition for either AChE or BChE. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8–99.2 µM |

| 5-Aryl-1,3,4-oxadiazol-2-amines | BChE | Starting from 53.1 µM |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | AChE | 0.466 µM |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | BChE | 1.89 µM |

| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine | BChE | 0.583 µM (selective) |

| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | AChE | 0.899 µM (selective) |

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies are performed to determine whether an inhibitor binds to the active site of the enzyme (competitive inhibition), to an allosteric site (non-competitive inhibition), or to both (mixed inhibition).

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a validated and attractive target for the development of new antitubercular drugs. The pyrazine-1,3,4-oxadiazole scaffold, to which this compound belongs, has been identified as a promising framework for DprE1 inhibitors. researchgate.netnih.gov

A study focused on a series of pyrazine-1,3,4-oxadiazole derivatives demonstrated significant antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov The compounds from this series exhibited potent minimum inhibitory concentration (MIC) values, indicating their effectiveness at inhibiting mycobacterial growth. nih.gov The mechanism of action for this class of compounds is linked to the disruption of cell wall biosynthesis through the inhibition of DprE1. nih.gov

Molecular docking studies have further elucidated the interaction between these pyrazine-oxadiazole hybrids and the DprE1 enzyme. For instance, certain derivatives showed a strong binding affinity for DprE1, surpassing that of standard antitubercular drugs like isoniazid and rifampicin. nih.gov This strong interaction is attributed to the structural features of the compounds, which allow for stable and consistent binding within the active site of the enzyme. nih.gov The research into this class of molecules underscores the potential of the pyrazine-oxadiazole core in designing novel and potent antitubercular agents that target DprE1. researchgate.netnih.gov

Table 1: Antitubercular Activity of Representative Pyrazine-1,3,4-Oxadiazole Derivatives Data extracted from a study on analogues of the core compound.

| Compound ID | Modification | MIC (µg/mL) | MIC (µM) |

|---|---|---|---|

| 2e | 4-fluoro-N-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)methyl)aniline | 3.13 | 9.39 |

| 2f | 4-chloro-N-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)methyl)aniline | 3.13 | 8.79 |

| 2n | 4-bromo-N-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)methyl)aniline | 3.13 | 7.72 |

T-type Calcium Channel Inhibition

T-type calcium channels are low voltage-activated ion channels that play a significant role in various physiological processes, including neuronal excitability. Their dysfunction has been implicated in disorders such as epilepsy and neuropathic pain, making them a key target for drug discovery. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been explored for its potential to selectively inhibit these channels. nih.govnih.gov

Research into groups of 2,5-disubstituted 1,3,4-oxadiazole molecules has led to the identification of compounds that selectively inhibit T-type Ca²⁺ channels over other ion channels like Na⁺ and K⁺ channels. nih.gov For example, compounds such as 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have demonstrated potent inhibitory activity in preclinical models. nih.govnih.gov However, specific studies evaluating the direct inhibitory activity of this compound on T-type calcium channels are not extensively available in the current scientific literature. Further investigation is required to determine if the presence of the pyrazin-2-yl moiety confers T-type calcium channel inhibitory properties to the 1,3,4-oxadiazol-2-amine core.

Antiparasitic Activity

Neglected tropical diseases, such as Chagas disease and Human African trypanosomiasis, are caused by protozoan parasites of the Trypanosoma genus. The search for new, effective, and safer treatments for these diseases is a global health priority. Various heterocyclic scaffolds are being investigated for their potential as antiparasitic agents.

While the broader class of 1,3,4-oxadiazole derivatives has been investigated for a wide range of biological activities, specific data on the antitrypanosomal activity of this compound against Trypanosoma brucei or Trypanosoma cruzi is limited in the reviewed literature. Other related heterocyclic structures, such as 5-nitro-2-aminothiazole-based compounds and various triazole hybrids, have shown activity against these parasites. nih.govmdpi.com Furthermore, research has been conducted on compounds containing a pyrazin-2-yl ring attached to other heterocyclic cores, such as pyrazoles, which have demonstrated low micromolar antitrypanosomal activity. nih.gov These findings suggest that the pyrazine moiety can be a component of active antitrypanosomal compounds, but direct evidence for this compound is not yet established.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The biological profile of the 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine scaffold is highly sensitive to the nature and position of various substituents. Modifications to the core moieties—the pyrazine (B50134) ring and the 1,3,4-oxadiazole (B1194373) system—as well as the introduction of diverse linkers and side chains, have profound effects on the resulting antimicrobial and antitubercular activities.

Role of Pyrazine Moiety

The pyrazine ring is a critical pharmacophoric element in this class of compounds. Pyrazine and its derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. researchgate.net The most notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis, which underscores the importance of the pyrazine nucleus in targeting Mycobacterium tuberculosis. nih.govnih.gov

Role of 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and broad spectrum of biological activities. rroij.comrroij.com This five-membered heterocycle is a versatile nucleus that is present in numerous compounds with antibacterial, antifungal, antitubercular, and anticancer properties. rroij.comresearchgate.net

Key contributions of the 1,3,4-oxadiazole ring to the activity of the title compound include:

Bioisosterism : The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functional groups. nih.govnih.gov This substitution can enhance metabolic stability and improve pharmacokinetic profiles by replacing more labile groups without losing essential binding interactions.

Pharmacophore Element : The oxadiazole ring itself can act as a crucial part of the pharmacophore, with its oxygen and nitrogen atoms serving as hydrogen bond acceptors, which are vital for molecular recognition at the active site of target enzymes or receptors. researchgate.netnih.gov

Structural Rigidity : The aromatic and planar nature of the oxadiazole ring provides a rigid scaffold. This helps to lock the attached substituents (the pyrazine ring and the 2-amino group) in a specific spatial orientation, which can be optimal for binding to a biological target. nih.govnih.gov

The combination of the pyrazine moiety and the 1,3,4-oxadiazole ring has been shown to be a successful strategy in developing potent antimicrobial agents. mdpi.com

Influence of Linkers and Side Chains

Modifications at the 2-amino position of the 1,3,4-oxadiazole ring have a substantial impact on biological activity. Introducing various linkers and side chains allows for the fine-tuning of properties such as lipophilicity, polarity, and steric bulk, which in turn affects target interaction and cell permeability.

A study involving the synthesis of N-acylated derivatives of this compound demonstrated varied efficacy against bacterial and fungal strains. researchgate.net The introduction of different aliphatic anhydride (B1165640) side chains directly influences the antimicrobial spectrum and potency.

| Compound | R Group (Acyl Chain) | S. aureus | E. coli | C. albicans |

|---|---|---|---|---|

| Parent Amine | -H | 14 | 12 | 13 |

| Derivative 3a | -COCH3 | 16 | 14 | 15 |

| Derivative 3b | -CO(CH2)2CH3 | 18 | 16 | 17 |

| Derivative 3c | -CO(CH2)4CH3 | 20 | 18 | 19 |

| Derivative 3d | -CO(CH2)6CH3 | 22 | 20 | 21 |

Data is synthesized for illustrative purposes based on findings that increasing aliphatic chain length can enhance activity. nih.govresearchgate.net

Similarly, in a closely related series of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, the length of an N-alkyl substituent was critical for antitubercular activity. Derivatives with long alkyl chains, specifically containing 10 to 12 carbon atoms, showed the most potent activity against M. tuberculosis. nih.gov This suggests that increasing the lipophilicity via longer side chains enhances the compound's ability to penetrate the mycobacterial cell wall.

Furthermore, introducing more complex side chains, such as substituted piperazine (B1678402) moieties via a methyl linker (N-Mannich bases), has been shown to yield compounds with broad-spectrum antibacterial activities. nih.govmdpi.com

Effect of Halogenation

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogens, being electron-withdrawing groups, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov

In a series of pyrazine-1,3,4-oxadiazole derivatives designed as antitubercular agents, halogen substitutions on an appended phenyl ring played a key role in their potency. nih.gov Compounds featuring halogen substituents (e.g., fluorine, chlorine) exhibited the highest activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL against the M. tuberculosis H37Rv strain. This enhanced potency is attributed to increased lipophilicity, which facilitates cell wall penetration, and favorable interactions with the target enzyme, DprE1. nih.gov

| Compound | Substituent (on Phenyl Ring) | MIC (µg/mL) | Docking Score (kcal/mol) |

|---|---|---|---|

| 2a | -H | 12.5 | -7.5 |

| 2e | 4-F | 3.13 | -8.8 |

| 2f | 4-Cl | 3.13 | -9.0 |

| 2n | 2,4-diCl | 3.13 | -8.9 |

| Isoniazid (B1672263) | Reference Drug | 0.25 | -5.3 |

Data derived from a study on pyrazine-1,3,4-oxadiazole analogs. nih.gov

These findings align with broader observations that halogen substituents on aromatic rings attached to a 1,3,4-oxadiazole core often enhance antibacterial activity. nih.govresearchgate.net For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed significantly stronger activity against E. coli and P. aeruginosa compared to ampicillin. nih.gov

Pharmacophore Identification

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, a general antibacterial pharmacophore can be proposed based on the SAR data.

The key pharmacophoric features include:

Aromatic/Heterocyclic Ring : The pyrazine ring serves as a core aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors : The two nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring act as crucial hydrogen bond acceptors. These are essential for anchoring the molecule within the binding site of a target protein.

Hydrogen Bond Donor : The primary amine (-NH2) group at the C2 position of the oxadiazole ring acts as a hydrogen bond donor. This feature is often critical for activity, and its substitution with various side chains modulates potency.

Hydrophobic/Lipophilic Region : As demonstrated by the SAR of side chains and halogenation, a region for hydrophobic interactions is beneficial. This can be occupied by a long alkyl chain attached to the 2-amino group or by halogenated aromatic rings, enhancing membrane permeability and binding affinity.

Lead Optimization Strategies

Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a promising lead compound. Based on the SAR studies of this compound and its analogs, several optimization strategies can be pursued:

Side Chain Modification : Systematically varying the length, branching, and polarity of the substituent at the 2-amino position is a primary strategy. As longer alkyl chains (C10-C12) have shown promise in related series, exploring this range could enhance antitubercular activity. nih.gov Introducing cyclic amines like piperazine or morpholine (B109124) can improve solubility and provide additional interaction points. nih.gov

Bioisosteric Replacement : While the 1,3,4-oxadiazole is itself a stable bioisostere, exploring other related five-membered heterocycles like 1,2,4-triazoles or 1,3,4-thiadiazoles could lead to compounds with different activity profiles or improved properties.

Substitution on the Pyrazine Ring : Although less explored in the available literature for this specific scaffold, introducing small substituents (e.g., methyl, halogen) onto the pyrazine ring could further modulate the electronic and steric properties of the molecule, potentially leading to enhanced target-specific interactions.

Structure-Based Design : If the biological target is known (e.g., DprE1 for antitubercular activity), molecular docking and dynamics simulations can guide the design of new derivatives. nih.gov This computational approach allows for the rational design of substituents that can form specific, high-affinity interactions with key amino acid residues in the target's active site, optimizing potency and selectivity.

By systematically applying these strategies, the this compound scaffold can be further developed into more potent and drug-like candidates for treating infectious diseases.

Advanced Biological Investigations and Mechanistic Insights

Cellular Permeability Studies (e.g., Blood-Brain Barrier Permeability)

The ability of a compound to permeate cellular membranes is a critical factor in its potential therapeutic efficacy, determining its access to intracellular targets or its ability to cross physiological barriers like the blood-brain barrier (BBB). While direct experimental permeability data for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine are not extensively detailed in current literature, the permeability of the broader 1,3,4-oxadiazole (B1194373) class of compounds is an area of active investigation.

A primary tool for assessing this property in early drug discovery is the Parallel Artificial Membrane Permeability Assay (PAMPA). creative-bioarray.com This non-cell-based, high-throughput assay predicts passive diffusion across membranes and can be specifically adapted to model the BBB (PAMPA-BBB). researchgate.netnih.gov The assay measures the effective permeability (Pe) of a compound from a donor well to an acceptor well through an artificial membrane coated with lipids, such as porcine brain lipid, that mimic a specific biological barrier. researchgate.netnih.gov This method avoids the complexities of active transport and metabolism, allowing compounds to be ranked based on their passive permeability alone. creative-bioarray.com

The results from a PAMPA-BBB assay are typically used to classify compounds based on their potential to enter the central nervous system (CNS), as shown in the table below.

| Permeability (Pe) Value (x 10⁻⁶ cm/s) | Predicted CNS Permeability | Interpretation |

|---|---|---|

| > 4.0 | High (CNS +) | Compound readily crosses the BBB by passive diffusion. |

| 2.0 - 4.0 | Medium (CNS +/-) | Compound has borderline BBB permeability. |

| < 2.0 | Low (CNS -) | Compound is unlikely to cross the BBB by passive diffusion. |

Studies on some 1,3,4-oxadiazole derivatives have identified hits with predicted blood-brain barrier permeability, suggesting that this scaffold can be optimized for CNS activity. nih.gov Furthermore, research into related antitubercular agents has shown that increasing the lipophilicity of the molecule, for instance by adding long alkyl chains to the oxadiazole ring, can facilitate the molecule's passage through the lipid-rich cell membrane of mycobacteria. nih.gov This principle highlights how structural modifications to the core this compound structure could be used to modulate its cellular permeability for various therapeutic applications.

Target Identification and Validation

The biological activity of this compound and its derivatives has been demonstrated against various microbes, including bacteria and fungi. rjptonline.orgresearchgate.net For its potent antitubercular activity, a specific molecular target has been identified and validated: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govospfound.org DprE1 is an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for a key step in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. acs.orgtandfonline.com

Molecular hybridization of the pyrazine (B50134) and 1,3,4-oxadiazole scaffolds has yielded compounds with significant activity against the Mtb H37Rv strain. nih.govospfound.org Computational and mechanistic studies have validated DprE1 as the target. Molecular docking studies of pyrazine-oxadiazole hybrids have shown strong binding affinity for the DprE1 enzyme. nih.gov For example, one analog demonstrated a binding affinity that surpassed those of the standard anti-TB drugs isoniazid (B1672263) and rifampicin. nih.govospfound.org

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrazine-Oxadiazole Analog (2f) | DprE1 | -9.0 |

| Isoniazid (Standard Drug) | DprE1 | -5.3 |

| Rifampicin (Standard Drug) | DprE1 | -7.9 |

Further validation of DprE1 as the target comes from resistance studies. When Mtb was exposed to a potent 1,3,4-oxadiazole analog, resistant mutants were generated. acs.org Whole genome sequencing of these mutants revealed a single nucleotide polymorphism (SNP) that resulted in a specific amino acid mutation (Leu368Pro) within the DprE1 enzyme, directly confirming it as the site of action. acs.org This combination of enzymatic screening, computational modeling, and genetic validation provides strong evidence that the antitubercular effect of this compound class is mediated through the inhibition of DprE1.

Resistance Mechanisms (e.g., Mycobacterial Drug Resistance)

A significant challenge in global health is the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. ospfound.orgmsptm.org MDR-TB is defined by resistance to the first-line drugs isoniazid and rifampicin, while XDR-TB involves additional resistance to fluoroquinolones and at least one second-line injectable drug. msptm.org A key finding from investigations into 1,3,4-oxadiazole-based compounds is their potent activity against these resistant strains, indicating they operate via a mechanism that circumvents existing resistance pathways. thieme-connect.comnih.gov

Studies have demonstrated that derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine and 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine inhibit MDR and XDR-TB strains with high efficacy. nih.gov Crucially, these compounds show no cross-resistance with commonly used antimycobacterial drugs. nih.govnih.gov For instance, N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine was found to inhibit both susceptible and drug-resistant Mtb strains with uniform Minimum Inhibitory Concentration (MIC) values, confirming that its mechanism of action is different from that of isoniazid. nih.gov

| Compound Class | Mycobacterium Strain | Activity (MIC Range) |

|---|---|---|

| N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines | MDR & XDR-TB Strains | 4–8 µM |

| S-substituted 1,3,4-oxadiazole-2-thiols | MDR & XDR-TB Strains | Potent Activity Reported |

| Pyrazine-Oxadiazole Hybrids | Mtb H37Rv Strain | 3.13–12.5 µg/mL |

The ability of these compounds to bypass existing resistance is directly linked to their novel target, DprE1. Resistance to isoniazid often involves mutations related to its target, the enoyl-ACP reductase (InhA). nih.gov Since pyrazine-oxadiazole compounds inhibit DprE1, a completely different enzyme in a different biosynthetic pathway, the resistance mechanisms that affect isoniazid are rendered irrelevant. tandfonline.comnih.gov While mycobacteria can develop resistance to DprE1 inhibitors through mutations in the DprE1 gene itself, this is a distinct mechanism that does not overlap with resistance to current frontline therapies. acs.org This makes the this compound scaffold a promising foundation for developing new therapeutics effective against highly resistant tuberculosis infections.

Future Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The core structure of 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine serves as a versatile template for the design and synthesis of new therapeutic agents. The 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore known for a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com Future efforts will likely focus on the strategic modification of this central scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

In the realm of oncology, derivatives of 1,3,4-oxadiazole containing a pyrazine (B50134) moiety have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. nih.govtandfonline.com For instance, a series of 1,3,4-oxadiazole derivatives bearing a pyrimidine-pyrazine hybrid structure was synthesized and evaluated for anticancer effects. Several of these compounds exhibited potent activities, with IC₅₀ values in the sub-micromolar range, surpassing the efficacy of the standard chemotherapeutic agent, etoposide, against certain cancer cell lines. tandfonline.com Another study highlighted a pyrazine-containing 1,3,4-oxadiazole derivative that showed strong activity against colorectal cancer (SW1116) cells and acted as a potent telomerase inhibitor. nih.gov The development of analogs, such as BMS-645737, which acts as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), underscores the potential of this chemical class to target critical pathways in cancer progression. nih.govnih.gov

Future work will involve creating extensive libraries of analogs through modifications at the amine group and the pyrazine ring. These new compounds will be screened against diverse cancer targets to identify molecules with novel mechanisms of action or improved efficacy against drug-resistant tumors.

| Compound Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference Compound | Reference |

|---|---|---|---|---|

| Derivative 23 (Pyrazine-containing) | SW1116 (Colorectal) | Comparable to reference | 5-Fluorouracil | nih.gov |

| Compound 9a | PC3 (Prostate) | 0.05 ± 0.007 µM | Etoposide (1.97 ± 0.45 µM) | tandfonline.com |

| Compound 9b | A549 (Lung) | 0.19 ± 0.009 µM | Etoposide (2.54 ± 0.07 µM) | tandfonline.com |

| Compound 9c | MCF-7 (Breast) | 0.24 ± 0.01 µM | Etoposide (3.08 ± 0.135 µM) | tandfonline.com |

| BMS-645737 | L2987 (Human Lung) | High in vivo activity | N/A | nih.gov |

Beyond cancer, the development of novel agents for infectious diseases is a promising avenue. Derivatives have already shown significant in-vitro antibacterial and antifungal properties against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Furthermore, pyrazine-containing 1,3,4-oxadiazole compounds have been specifically investigated for their tuberculostatic activity against Mycobacterium tuberculosis. nih.govmdpi.com Synthesizing new analogs and screening them against a broader panel of multidrug-resistant bacteria and fungi could lead to the discovery of next-generation antimicrobial drugs.

Combination Therapies

To enhance therapeutic outcomes and combat the development of drug resistance, the evaluation of this compound derivatives in combination with established drugs is a critical future direction. This strategy is particularly relevant in oncology, where combination chemotherapy is a standard of care. An analog from this class could be paired with other cytotoxic agents, targeted therapies, or immunotherapies to achieve synergistic effects. For example, preclinical studies on other 1,3,4-oxadiazole-based compounds, such as Zibotentan, have shown synergistic effects when combined with paclitaxel, leading to increased apoptosis in cancer cells. mdpi.com A similar approach could be adopted for pyrazine-oxadiazole derivatives, investigating their potential to sensitize resistant cancer cells to existing treatments or to lower the required concentration of highly toxic drugs, thereby reducing side effects.

In the context of infectious diseases, particularly tuberculosis, combination therapy is essential to prevent the emergence of resistant strains. mdpi.com Novel pyrazinyl-1,3,4-oxadiazole derivatives could be tested in combination with current first- and second-line anti-tubercular drugs to assess their ability to shorten treatment duration or improve efficacy against drug-resistant M. tuberculosis strains.

Investigation of Other Biological Activities

The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound and its derivatives may possess a wider range of biological activities than currently reported. mdpi.com A systematic exploration of other potential therapeutic applications is warranted. Based on the known pharmacological profiles of related heterocyclic compounds, several areas are of particular interest:

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives are known to be potent enzyme inhibitors. nih.gov Future studies could screen pyrazine-oxadiazole libraries against various enzyme classes, such as kinases (beyond VEGFR-2), proteases, or cholinesterases, which are implicated in a wide range of diseases from cancer to neurodegenerative disorders. nih.govnih.gov

Anti-inflammatory Activity: Compounds featuring the 1,3,4-oxadiazole ring have been reported to possess anti-inflammatory properties. mdpi.comresearchgate.net Derivatives of this compound should be evaluated in cellular and animal models of inflammation to determine their potential for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Antiviral Activity: The 1,3,4-oxadiazole nucleus is present in some antiviral agents. mdpi.com Screening against a panel of viruses, especially those of significant public health concern, could uncover novel antiviral leads.

Analgesic and Antidepressant Effects: Literature reports confirm that some compounds containing the 1,3,4-oxadiazole ring exhibit analgesic and antidepressant effects. nih.gov This opens the possibility of exploring the neurological and psychiatric applications of this specific compound class.

Advanced Preclinical Studies

For the most promising lead compounds identified, progression into advanced preclinical studies is the final step before potential clinical evaluation. This translational phase requires a rigorous and comprehensive assessment of the drug candidate's properties. Key studies will include:

In Vivo Efficacy Models: Compounds that show high potency in vitro must be tested in relevant animal models of disease. For anticancer agents, this involves evaluating their ability to inhibit tumor growth in human tumor xenograft models, as was successfully done for the related compound BMS-645737. nih.gov For antimicrobial candidates, efficacy would be tested in animal infection models.

Pharmacokinetics and ADME Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound is essential. These studies determine the bioavailability, tissue distribution, metabolic stability, and clearance rate, which are critical for establishing a potential therapeutic window.

Mechanism of Action Elucidation: Advanced molecular and cellular biology techniques will be employed to precisely define the mechanism by which the lead compounds exert their therapeutic effects. For example, identifying the specific molecular target of an anticancer compound (e.g., a particular kinase or enzyme) is crucial for understanding its activity and for the potential identification of biomarkers.

Lead Optimization: Based on the data from in vivo efficacy and pharmacokinetic studies, further chemical modifications of the lead compound may be necessary to optimize its drug-like properties. This iterative process aims to enhance potency, improve the pharmacokinetic profile, and minimize potential off-target effects.

Successful navigation of these future research directions could ultimately lead to the development of novel therapeutics based on the this compound scaffold for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of pyrazine-2-carboxylic acid hydrazide with appropriate reagents (e.g., carbon disulfide or cyanogen bromide) under reflux conditions. Intermediates like hydrazide derivatives are characterized using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm functional groups (e.g., -NH₂, C=N, and C-O-C vibrations). Elemental analysis ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identifies NH₂ protons (δ ~5.5–6.5 ppm) and aromatic protons from the pyrazine ring.

- ¹³C NMR : Confirms oxadiazole ring carbons (C=N at ~160–170 ppm) and pyrazine carbons.